![molecular formula C8H10N4S B2637071 [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine CAS No. 1782032-31-8](/img/structure/B2637071.png)
[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
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Overview
Description
The compound “[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine” is a complex organic molecule that contains several functional groups. It has a thiophene ring, a 1,2,4-triazole ring, and a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophene and 1,2,4-triazole rings are likely to be planar due to the delocalization of electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. Thiophene derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring might contribute to its aromaticity .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory and Analgesic Activities
Some derivatives of thiophene-based compounds have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new drugs for treating inflammation and pain.
Antimicrobial Properties
Thiophene derivatives have been reported to exhibit antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that they could be used to protect metals and other materials from corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that they could be used in the development of new electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that they could be used in the development of new display technologies.
Fungicidal Activities
Some thiophene derivatives have shown good fungicidal activities against certain types of fungi . This suggests that they could be used in the development of new fungicides.
Material Science
Thiophene derivatives have diverse applications in material science . They have attracted great interest in both industry and academia .
Mechanism of Action
Triazoles
are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Thiophenes
, on the other hand, are sulfur-containing heterocyclic compounds. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6/h2-4H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXDHNKKXDSQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CS2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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